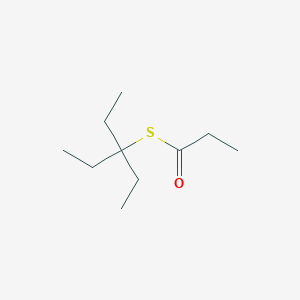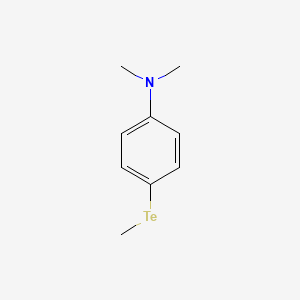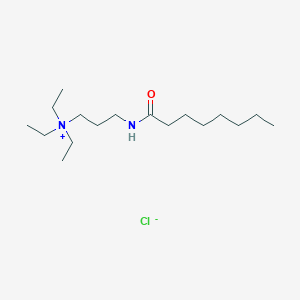
N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride is a quaternary ammonium compound with a unique structure that combines an aminium group with an octanoylamino moiety. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride typically involves the reaction of N,N,N-triethyl-1,3-diaminopropane with octanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and octanoic acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to form secondary amines.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO₃) in aqueous solution.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Hydrogen peroxide (H₂O₂) or peracids.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium bromide or iodide.
Hydrolysis: N,N,N-Triethyl-3-aminopropan-1-aminium chloride and octanoic acid.
Oxidation: N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium N-oxide.
Reduction: N,N-Diethyl-3-(octanoylamino)propan-1-amine.
Aplicaciones Científicas De Investigación
N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mecanismo De Acción
The mechanism of action of N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride involves its interaction with cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This makes it effective as a disinfectant and in drug delivery applications where membrane penetration is required.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trimethyl-3-(octanoylamino)propan-1-aminium chloride
- N,N,N-Triethyl-3-(decanoylamino)propan-1-aminium chloride
- N,N,N-Triethyl-3-(hexanoylamino)propan-1-aminium chloride
Uniqueness
N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride is unique due to its specific chain length and the presence of the octanoylamino group. This combination provides optimal surfactant properties, making it more effective in disrupting lipid bilayers compared to similar compounds with shorter or longer alkyl chains.
Propiedades
Número CAS |
113576-11-7 |
|---|---|
Fórmula molecular |
C17H37ClN2O |
Peso molecular |
320.9 g/mol |
Nombre IUPAC |
triethyl-[3-(octanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C17H36N2O.ClH/c1-5-9-10-11-12-14-17(20)18-15-13-16-19(6-2,7-3)8-4;/h5-16H2,1-4H3;1H |
Clave InChI |
DOERGEOBJPVOLI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NCCC[N+](CC)(CC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


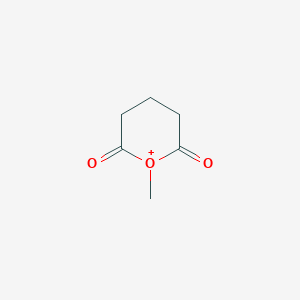
![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)

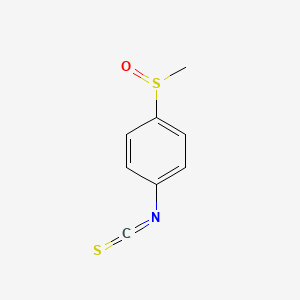
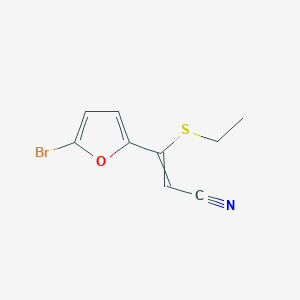


![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)
